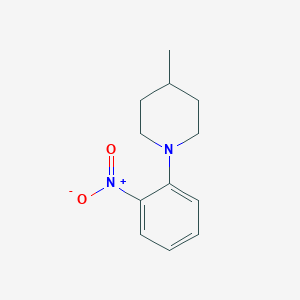

4-Methyl-1-(2-nitrophenyl)piperidine

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and is often referred to as a "privileged scaffold". nih.gov This designation arises from its frequent appearance in the structures of pharmaceuticals and biologically active natural products. nih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.

The utility of the piperidine scaffold stems from several key features. Its saturated, non-planar (typically chair conformation) structure allows for the precise three-dimensional positioning of substituent groups. Introducing chiral centers and various functional groups to the piperidine ring can modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. nih.gov This versatility makes it an exceptionally valuable building block for designing new therapeutic agents. nih.gov

Overview of Nitrophenyl-Substituted Piperidine Derivatives in Academic Inquiry

In medicinal chemistry, the nitro group is recognized as a "pharmacophore" but also potentially a "toxicophore," meaning it can be responsible for both the desired biological activity and potential toxicity. nih.gov Nitroaromatic compounds are often investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.commdpi.com The synthesis of such compounds typically involves nucleophilic aromatic substitution, where the piperidine nitrogen atom displaces a leaving group (like a halogen) on the nitro-activated benzene (B151609) ring. Research into nitrophenylpiperazines, which are structurally similar to nitrophenylpiperidines, has explored their potential as tyrosinase inhibitors, highlighting the interest in this class of compounds for enzyme inhibition studies.

Specific Research Focus on 4-Methyl-1-(2-nitrophenyl)piperidine

Specific academic research focusing exclusively on this compound is limited in publicly accessible literature. The compound is available from several chemical suppliers, which provides foundational data about its identity. bldpharm.comsigmaaldrich.com However, detailed studies on its synthesis, characterization, and biological activity are not extensively documented.

The primary information available is its chemical formula and molecular weight, which are crucial for its use as a starting material or fragment in further chemical synthesis and drug discovery efforts.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 78019-78-0 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 220.27 g/mol | bldpharm.comtdkz.su |

| MDL Number | MFCD00023658 | bldpharm.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(2-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14(15)16/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQIPZQULCORCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 4 Methyl 1 2 Nitrophenyl Piperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 4-Methyl-1-(2-nitrophenyl)piperidine, providing insights into its electronic system, functional groups, and the precise arrangement of atoms.

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the 2-nitrophenyl group and the aliphatic structure of the 4-methylpiperidine (B120128) ring.

¹H NMR Spectroscopy: The proton NMR spectrum can be divided into two main regions: the aromatic region for the nitrophenyl protons and the aliphatic region for the piperidine (B6355638) and methyl protons. The ortho-nitro group causes a significant downfield shift for adjacent protons on the aromatic ring. The protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) are also expected to be deshielded due to the electronic influence of the aryl substituent. The coupling constants (J-values) are critical for determining the relative orientation of protons, particularly for deducing the chair conformation of the piperidine ring.

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic and aliphatic carbons. The carbon atom attached to the nitro group (C-2' of the phenyl ring) would be significantly deshielded. The piperidine carbons (C-2, C-6) attached to the nitrogen would appear downfield compared to the C-3 and C-5 carbons. The methyl carbon at the C-4 position would have a characteristic upfield chemical shift.

2D NOE and J-value Analysis: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be invaluable for confirming the spatial relationships between protons. harvard.edulibretexts.orgresearchgate.net For instance, correlations between the axial protons on the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would provide definitive evidence for the preferred chair conformation. J-value analysis, derived from high-resolution 1D spectra, allows for the determination of dihedral angles between adjacent protons. chemicalbook.com Large J-values (typically 10-13 Hz) between vicinal axial protons (J_ax,ax) and smaller values for axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) are characteristic of a rigid chair conformation. chesci.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Nitrophenyl Protons | |||

| H-3' | ~7.8 - 8.0 | ~125.0 | Doublet, deshielded by adjacent NO₂ group. |

| H-4' | ~7.4 - 7.6 | ~133.0 | Triplet, deshielded by NO₂ group. |

| H-5' | ~7.1 - 7.3 | ~120.0 | Triplet. |

| H-6' | ~7.0 - 7.2 | ~128.0 | Doublet. |

| Nitrophenyl Carbons | |||

| C-1' | N/A | ~145.0 | Quaternary carbon attached to nitrogen. |

| C-2' | N/A | ~140.0 | Quaternary carbon attached to NO₂ group. |

| Piperidine Protons | |||

| H-2ax, H-6ax | ~3.4 - 3.6 | Downfield due to proximity to N-aryl group. | |

| H-2eq, H-6eq | ~3.0 - 3.2 | ||

| H-3ax, H-5ax | ~1.4 - 1.6 | ||

| H-3eq, H-5eq | ~1.8 - 2.0 | ||

| H-4 | ~1.5 - 1.7 | Methine proton. | |

| Piperidine Carbons | |||

| C-2, C-6 | ~52.0 | Deshielded by N-aryl group. | |

| C-3, C-5 | ~34.0 | ||

| C-4 | ~30.0 | ||

| Methyl Group | |||

| 4-CH₃ | ~0.9 - 1.1 | ~21.0 | Doublet, coupled to H-4. |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show strong, characteristic absorption bands for the nitro group. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the range of 1520-1560 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appears around 1340-1370 cm⁻¹. researchgate.netrsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups will be observed in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ region. The C-N stretching vibration from the aryl-nitrogen bond is expected around 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for identifying symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group is typically strong in the Raman spectrum. researchgate.net The aromatic ring vibrations would also give rise to distinct Raman signals.

Table 2: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch (CH₃, CH₂, CH) | Strong |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Strong (IR) |

| 1600, 1475 | Aromatic C=C Stretch | Medium-Strong |

| 1370 - 1340 | Symmetric NO₂ Stretch | Strong (IR, Raman) |

| ~1300 | Aryl C-N Stretch | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the nitrophenyl group. The presence of the electron-donating piperidine nitrogen attached to the nitrophenyl ring is expected to cause a red shift (bathochromic shift) of the absorption bands compared to nitrobenzene itself. One would expect to observe a strong absorption band corresponding to a π → π* transition of the aromatic system, likely above 300 nm, which is characteristic of N-aryl nitro compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure

Although a specific crystal structure for this compound is not publicly available, X-ray crystallography would provide the most definitive picture of its solid-state conformation. researchgate.net A crystallographic study would precisely determine bond lengths, bond angles, and torsional angles. It would confirm the conformation of the piperidine ring (expected to be a chair) and the orientation of the methyl and nitrophenyl substituents. Of particular interest would be the dihedral angle between the plane of the nitrophenyl ring and the piperidine ring. Due to steric hindrance from the ortho-nitro group, it is highly probable that the aromatic ring is significantly twisted out of the plane defined by the C2-N-C6 atoms of the piperidine ring to minimize steric repulsion.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, can adopt several conformations to relieve ring strain.

Chair Conformation: The chair conformation is the most stable and predominant form for piperidine and its derivatives, as it minimizes both angle strain and torsional strain. researchgate.netacs.org In this compound, the piperidine ring is expected to exist almost exclusively in a chair conformation. The 4-methyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored for alkyl substituents to avoid 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6.

Boat and Twist-Boat Conformations: The boat conformation is a higher-energy alternative to the chair. It suffers from torsional strain and steric hindrance between the "flagpole" hydrogens. The twist-boat is a slightly more stable intermediate between two boat forms but is still significantly less stable than the chair conformation. nih.gov These conformations are typically only populated as transition states during ring inversion or in highly constrained ring systems. For this compound, the energy barrier to ring inversion would determine the rate of interconversion between the two possible chair forms, but the population of boat or twist-boat conformers at equilibrium is expected to be negligible. rsc.org The presence of the bulky N-aryl substituent may slightly alter the ring geometry but is unlikely to favor a non-chair ground state conformation. nih.gov

Influence of Substituents on Conformational Preferences (2-Nitrophenyl and 4-Methyl)

The conformational equilibrium of the this compound molecule is significantly influenced by the steric and electronic effects of its substituents: the 2-nitrophenyl group at the nitrogen atom and the methyl group at the C-4 position of the piperidine ring. The piperidine ring itself preferentially adopts a chair conformation to minimize torsional strain. However, the orientation of the substituents on this ring is a subject of detailed conformational analysis.

The 4-methyl group, being a relatively small alkyl substituent, generally favors an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. This preference is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. The equatorial orientation places the larger substituent away from the sterically crowded axial positions, leading to a more stable conformation.

The conformational influence of the N-(2-nitrophenyl) substituent is more complex. The nitrogen atom in the piperidine ring is sp³ hybridized, and its lone pair of electrons occupies one of the orbitals. In N-arylpiperidines, there is a possibility of conjugation between the nitrogen lone pair and the π-system of the aromatic ring. This interaction can lead to a partial double bond character of the C-N bond and influence the planarity at the nitrogen center. nih.gov For this conjugation to be effective, the p-orbital of the nitrogen lone pair needs to be aligned with the π-system of the phenyl ring.

The presence of the ortho-nitro group on the phenyl ring introduces significant steric hindrance. This steric clash between the nitro group and the axial hydrogens at C-2 and C-6 of the piperidine ring can destabilize conformations where the phenyl ring is coplanar with the N-C2 and N-C6 bonds. Consequently, the phenyl ring is likely to be twisted out of the plane of the piperidine ring. This rotation around the N-C(aryl) bond is a key dynamic process.

Furthermore, the electronic nature of the 2-nitrophenyl group, with its electron-withdrawing nitro substituent, can influence the basicity of the piperidine nitrogen. However, its primary impact on the conformational preference is steric. The interplay between the preference of the 4-methyl group for the equatorial position and the steric and electronic effects of the 2-nitrophenyl group determines the dominant conformation of the molecule. In the absence of overriding interactions, the chair conformation with an equatorial 4-methyl group is expected to be the most stable.

Table 1: Predicted Conformational Preferences and Influencing Factors

| Substituent | Preferred Orientation | Key Influencing Factors |

|---|---|---|

| 4-Methyl | Equatorial | Minimization of 1,3-diaxial steric strain with axial hydrogens at C-2 and C-6. |

| 2-Nitrophenyl | Twisted relative to the piperidine ring | Steric hindrance between the ortho-nitro group and axial hydrogens at C-2 and C-6. Potential for conjugation between the nitrogen lone pair and the aromatic π-system. |

Dynamic Conformational Studies

Dynamic conformational studies are crucial for understanding the flexibility of the this compound molecule and the energy barriers associated with different conformational changes. These studies often employ techniques like variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and computational modeling. mdpi.com

Two primary dynamic processes are of interest in this molecule:

Ring Inversion: The piperidine ring can undergo a chair-to-chair interconversion. In this process, axial substituents become equatorial, and equatorial substituents become axial. For this compound, this would involve the interconversion between the conformer with an equatorial methyl group and the one with an axial methyl group. Given the strong preference for the equatorial methyl group, the equilibrium will heavily favor the former. The energy barrier for this process in piperidine itself is around 10-11 kcal/mol. The presence of substituents can alter this barrier.

Rotation around the N-C(aryl) bond: As mentioned earlier, there is restricted rotation around the bond connecting the piperidine nitrogen and the 2-nitrophenyl group. This rotation is hindered by the steric interaction between the ortho-nitro group and the piperidine ring protons. VT-NMR studies on similar N-arylpiperidines have been used to determine the rotational barriers. researchgate.net At low temperatures, the rotation can become slow on the NMR timescale, leading to the observation of distinct signals for different rotational isomers (atropisomers). As the temperature is increased, the rotation becomes faster, and the signals coalesce.

Computational studies, using methods like Density Functional Theory (DFT) and Molecular Mechanics, can provide valuable insights into the potential energy surface of the molecule. These calculations can be used to estimate the relative energies of different conformers and the energy barriers for their interconversion. For instance, calculations could quantify the energy difference between the chair conformation with an equatorial methyl group and the higher energy chair conformation with an axial methyl group, as well as the transition state for ring inversion. Similarly, the rotational barrier around the N-C(aryl) bond can be calculated.

Table 2: Key Dynamic Processes and Estimated Energy Barriers

| Dynamic Process | Description | Estimated Energy Barrier (for related systems) |

|---|---|---|

| Ring Inversion | Interconversion between the two chair conformations of the piperidine ring. | 10-12 kcal/mol |

| N-C(aryl) Bond Rotation | Rotation of the 2-nitrophenyl group around the bond connecting it to the piperidine nitrogen. | Can vary significantly depending on the ortho-substituent; typically in the range of 10-20 kcal/mol. |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1 2 Nitrophenyl Piperidine

Quantum Mechanical Calculations and Basis Set Selection (DFT, Ab Initio)

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 4-Methyl-1-(2-nitrophenyl)piperidine, Density Functional Theory (DFT) would be a highly suitable method. DFT methods, such as B3LYP, are known for providing a good balance between computational cost and accuracy in predicting molecular properties.

The choice of a basis set is also crucial. A commonly used and robust basis set for organic molecules is 6-311++G(d,p). This basis set is capable of accurately describing the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and aromatic systems. Ab initio methods, such as Hartree-Fock, could also be employed, but are generally more computationally expensive for a molecule of this size.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. For this compound, the nitrophenyl group would be expected to significantly influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

Charge Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, it would be anticipated that the oxygen atoms of the nitro group would exhibit the most negative potential (red regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and the aromatic ring would likely show positive potential (blue regions).

Dipole Moment and Polarizability

Table 2: Hypothetical Dipole Moment and Polarizability Data

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | Data Not Available |

Noncovalent Interactions and Intermolecular Forces

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would reveal the nature and strength of intermolecular interactions that govern its solid-state packing and potential interactions with other molecules. The analysis would likely identify weak C-H···O interactions involving the nitro group and hydrogen atoms on the piperidine and phenyl rings.

Quantum Theory of Atoms in Molecules (QTAIM) Framework

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a chemical system to understand its bonding characteristics. QTAIM defines atoms and bonds based on the topology of the electron density, ρ(r). Critical points in this density, where the gradient is zero, are used to partition the molecule into atomic basins.

Key parameters at the bond critical points (BCPs)—locations of minimum electron density along a bond path—reveal the nature of the chemical bonds. These parameters include:

Electron Density (ρ(r)) : Higher values indicate a greater accumulation of charge along the bond path.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a concentration of charge and is characteristic of covalent bonds ('shared' interactions). A positive value (∇²ρ(r) > 0) indicates a depletion of charge, typical of 'closed-shell' interactions like ionic bonds, hydrogen bonds, and van der Waals forces.

Total Electron Energy Density (H(r)) : The sign of H(r) at the BCP also helps to characterize the interaction. A negative sign is indicative of a significant sharing of electrons (covalent character), while a positive sign points to non-covalent interactions.

For this compound, QTAIM analysis would be instrumental in quantifying the nature of its covalent bonds (e.g., C-N, C-C, N-O) and identifying weaker intramolecular interactions, such as potential C-H···O hydrogen bonds between the piperidine ring and the nitro group, which can influence the molecule's preferred conformation.

A hypothetical QTAIM analysis for selected bonds in the molecule might yield the following types of data:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| N-O (nitro) | 0.35 | +0.20 | -0.15 | Polar Covalent |

| C-N (ring) | 0.25 | -0.50 | -0.28 | Covalent |

| C-H···O | 0.02 | +0.08 | +0.001 | Weak H-bond |

Note: The data in this table is representative and for illustrative purposes only.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface of a molecule is generated by partitioning the crystal's electron density into regions where the contribution from a specific molecule is greater than that from all other molecules in the crystal.

This surface can be color-mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm value is calculated based on the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm map indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions like hydrogen bonds.

White areas represent contacts approximately equal to the van der Waals radii.

Blue regions signify contacts longer than the van der Waals radii.

Complementing the 3D Hirshfeld surface, 2D "fingerprint plots" are generated by plotting de versus di. These plots provide a quantitative summary of all intermolecular contacts in the crystal. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

For this compound, Hirshfeld analysis would reveal the dominant forces holding the molecules together in a solid state. Given its structure, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms on the piperidine and methyl groups. Additionally, O···H and C···H contacts involving the nitro group and the phenyl ring would likely play a crucial role in the crystal packing.

A summary of expected contributions might look like this:

| Interaction Type | Percentage Contribution (%) |

| H···H | 55 - 65% |

| O···H / H···O | 15 - 25% |

| C···H / H···C | 10 - 20% |

| Other | < 5% |

Note: The data in this table is representative and for illustrative purposes only.

Theoretical Prediction of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to predict the electronic structure and reactivity of molecules. From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of global chemical reactivity descriptors can be calculated. These descriptors help predict how a molecule will behave in a chemical reaction.

HOMO-LUMO Energy Gap (ΔE) : Calculated as ELUMO - EHOMO. A smaller gap suggests the molecule is more easily polarizable and more reactive.

Ionization Potential (I) : Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO. It is the energy released when an electron is added.

Chemical Hardness (η) : Calculated as (I - A) / 2. It measures the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ) : Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a good electron acceptor and thus giving it a significant electrophilicity index.

| Descriptor | Definition | Predicted Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -2.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Hardness (η) | (I - A) / 2 | 2.2 |

| Softness (S) | 1 / η | 0.45 |

| Electronegativity (χ) | (I + A) / 2 | 4.3 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.20 |

Note: The data in this table is representative, calculated from hypothetical HOMO/LUMO values, and for illustrative purposes only.

Thermodynamic Properties from Computational Models

Computational models can also predict various thermodynamic properties of molecules, such as standard enthalpy, entropy, and Gibbs free energy. A particularly important application is the calculation of conformational free energies. Molecules like this compound are not rigid; the piperidine ring can exist in different conformations (e.g., chair, boat), and there is rotational freedom around the C-N bond connecting the two rings.

By performing a conformational search and optimizing the geometry of each possible stable conformer, their relative energies can be determined. Frequency calculations on these optimized structures allow for the computation of thermal corrections, leading to the relative Gibbs free energies (ΔG) at a given temperature. The conformer with the lowest free energy is the most stable and will be the most populated at equilibrium.

For this compound, the primary conformational questions would involve:

The chair conformation of the piperidine ring with the methyl group in an equatorial versus an axial position.

The rotational orientation (torsional angle) of the nitrophenyl group relative to the piperidine ring.

Computational results would likely show that the chair conformation with the methyl group in the more stable equatorial position is heavily favored. The orientation of the nitrophenyl group would be influenced by steric hindrance and potential weak intramolecular interactions.

| Conformer | Description | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Equatorial-Methyl Chair | 0.00 | 0.00 |

| 2 | Axial-Methyl Chair | 1.80 | 1.95 |

| 3 | Twist-Boat | 5.50 | 5.30 |

Note: The data in this table is representative and for illustrative purposes only.

Organic Transformations and Chemical Reactivity of 4 Methyl 1 2 Nitrophenyl Piperidine

Reactions Involving the Nitro Group

The nitro group on the aromatic ring is the most prominent functional group and a key site for transformations. Its strong electron-withdrawing nature activates the aromatic ring for certain reactions and can itself be converted into other functionalities.

Reductive Transformations to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and high-yielding transformations for this class of compounds. This conversion dramatically alters the electronic properties of the aromatic ring, turning the electron-withdrawing substituent into a strongly electron-donating one. The resulting product, 1-(2-aminophenyl)-4-methylpiperidine, is a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules. A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to dissolving metal reductions.

Table 1: Selected Reagents for the Reduction of 4-Methyl-1-(2-nitrophenyl)piperidine

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | 1-(2-aminophenyl)-4-methylpiperidine | A clean and common method, often providing high yields. |

| Sn, HCl | Reflux | 1-(2-aminophenyl)-4-methylpiperidine | Classic method; requires basic workup to free the amine. |

| Fe, HCl/NH₄Cl | Aqueous Ethanol, Reflux | 1-(2-aminophenyl)-4-methylpiperidine | Milder than Sn/HCl, often preferred for its selectivity. |

Nucleophilic Displacement of the Nitro Moiety

The nitro group can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly because it is positioned ortho to the piperidine (B6355638) substituent. The SNAr mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a stabilized Meisenheimer complex, followed by the elimination of the nitro group. nih.gov The reaction of piperidine with dinitrobenzene to displace a nitro group is a known process, highlighting the feasibility of this transformation. rsc.org For this compound, this reaction would be facilitated by strong nucleophiles.

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(2-methoxyphenyl)-4-methylpiperidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Methyl-1-(2-(phenylthio)phenyl)piperidine |

| Amine | Pyrrolidine (B122466) | 4-Methyl-1-(2-(pyrrolidin-1-yl)phenyl)piperidine |

Reactions at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a tertiary amine. While its nucleophilicity is somewhat attenuated by the electron-withdrawing 2-nitrophenyl group, it retains its ability to react with electrophiles.

Key reactions include:

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, would result in the formation of 4-methyl-1-(2-nitrophenyl)-1-alkylpiperidin-1-ium halide.

N-Oxide Formation: Oxidation with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into an N-oxide. This transformation can be useful for modifying the electronic properties of the ring or for directing subsequent reactions.

Table 3: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 1,4-dimethyl-1-(2-nitrophenyl)piperidin-1-ium iodide |

Transformations at the 4-Methyl Substituent

Direct functionalization of the 4-methyl group is challenging due to the unactivated nature of its C-H bonds. Standard methods would likely involve harsh conditions that may not be compatible with the nitroaromatic system. Free-radical halogenation, for instance, could lead to a mixture of products and potential side reactions on the aromatic ring.

However, modern advances in C-H activation provide potential pathways. Rhodium-catalyzed C-H insertion reactions have been shown to functionalize the piperidine ring at various positions, and similar strategies could potentially be adapted to target the methyl group, although this remains a speculative area for this specific substrate. nih.govnih.gov

Functionalization of the Piperidine Ring and Aromatic System

Beyond the primary functional groups, both the piperidine and the aromatic rings can be further modified.

Piperidine Ring: Site-selective C-H functionalization of the piperidine ring itself is a powerful tool for introducing complexity. Studies have shown that rhodium catalysts can direct the insertion of carbenes into the C-H bonds at the C2, C3, or C4 positions of N-substituted piperidines. nih.govnih.gov The N-(2-nitrophenyl) group would serve as the directing group, and the choice of catalyst could potentially allow for regioselective introduction of new functional groups onto the piperidine backbone.

Aromatic System: The 2-nitrophenyl group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. Any further electrophilic substitution (e.g., halogenation, nitration) would require forcing conditions and would be directed to the positions meta to the nitro group (C4 and C6). Conversely, the ring is activated for nucleophilic attack, as discussed in section 5.1.2.

Coupling Reactions for Complex Molecule Assembly

The true synthetic utility of this compound is often realized after the transformation of the nitro group. As detailed in section 5.1.1, reduction yields 1-(2-aminophenyl)-4-methylpiperidine. The resulting aniline moiety is a versatile handle for numerous coupling reactions.

The primary amino group can be converted into a diazonium salt, which is an excellent intermediate for introducing a wide range of substituents (e.g., halides, hydroxyl, cyano) via Sandmeyer or related reactions. The resulting halogenated aromatic ring can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The Stille coupling, for example, is a widely used method for creating biaryl systems. nih.gov

Table 4: Synthetic Sequence for Coupling Reactions

| Step | Reaction | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Reduction | H₂, Pd/C | 1-(2-aminophenyl)-4-methylpiperidine |

| 2 | Diazotization | NaNO₂, HBr | 2-(4-Methylpiperidin-1-yl)benzenediazonium bromide |

| 3 | Sandmeyer Reaction | CuBr | 1-(2-bromophenyl)-4-methylpiperidine |

Investigation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics for this compound provides crucial insights into its chemical behavior and the pathways through which it undergoes transformations. While direct kinetic studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous reactions involving similar structural motifs, namely the nucleophilic aromatic substitution for its formation and reactions involving the nitro group and the piperidine moiety.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of 1-(Aryl)piperidines

The formation of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 4-methylpiperidine (B120128) acts as the nucleophile attacking an activated nitro-substituted aromatic ring. The kinetics and mechanism of such reactions are well-established and generally proceed through a stepwise pathway involving a Meisenheimer complex as a tetrahedral intermediate.

Kinetic studies on the reactions of various secondary alicyclic amines with activated aromatic systems, such as nitrophenyl esters and carbonates, reveal that the reaction mechanism can be either a stepwise process with a zwitterionic tetrahedral intermediate or a concerted mechanism. The Brønsted-type plot, which correlates the reaction rate constant with the basicity of the amine, is a key tool in elucidating these mechanisms. For instance, the aminolysis of methyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines shows a biphasic Brønsted plot, indicating a change in the rate-determining step with the basicity of the amine acs.orgresearchgate.net.

Key Research Findings:

Stepwise Mechanism: For many SNAr reactions involving amines, the formation of the tetrahedral intermediate (T±) is the rate-determining step for weakly basic amines, while the breakdown of this intermediate to products becomes rate-limiting for more basic amines.

Concerted Mechanism: In some cases, particularly with highly reactive substrates, the reaction may proceed through a single transition state without the formation of a stable intermediate.

The table below presents representative kinetic data for the reaction of piperidine with various nitrophenyl substrates, illustrating the influence of the substrate and amine basicity on the reaction rate. While this data does not directly correspond to this compound, it provides a strong basis for understanding its formation kinetics.

| Substrate | Amine | Solvent | Rate Constant (kN, M-1s-1) | Mechanism |

|---|---|---|---|---|

| Methyl 4-nitrophenyl carbonate | Piperidine | Aqueous | - | Stepwise |

| 4-Nitrophenyl X-substituted-2-methylbenzoates (X=H) | Piperidine | Acetonitrile | 7.79 x 10-2 | Stepwise |

| 4-Nitrophenyl X-substituted-2-methylbenzoates (X=3-NO2) | Piperidine | Acetonitrile | 2.07 x 10-1 | Stepwise |

Reactivity of the Nitrophenyl Group: Reduction and Cyclization

The 2-nitrophenyl group in this compound is a key site for further chemical transformations, most notably reduction of the nitro group and subsequent cyclization reactions.

The catalytic reduction of nitroarenes is a fundamental transformation in organic synthesis. The mechanism typically involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The kinetics of these reactions are often complex and depend on factors such as the nature of the catalyst, solvent, temperature, and pressure.

Kinetic studies on the cyclization of related N-substituted 1-(2-nitrophenyl)guanidines have shown that these reactions are often base-catalyzed. The proposed mechanism involves the initial deprotonation of an amino group, followed by an intramolecular nucleophilic attack on the nitro group, leading to the formation of a cyclic intermediate. The rate of these cyclization reactions is dependent on the pH of the reaction medium chempap.orgresearchgate.net.

Detailed Research Findings from Analogous Systems:

Base-Catalyzed Cyclization: The rate constants for the cyclization of 3-ethyl-1-(2-nitrophenyl)guanidine were found to be linearly dependent on the pH of the medium, indicating a bimolecular process involving hydroxide ions chempap.orgresearchgate.net.

The following table summarizes kinetic data for the base-catalyzed cyclization of a related 2-nitrophenylguanidine, providing insight into the potential kinetics of similar intramolecular reactions involving the 2-nitrophenyl moiety of this compound.

| Compound | Temperature (°C) | pH | Rate Constant (kobs, s-1) |

|---|---|---|---|

| 3-ethyl-1-(2-nitrophenyl)guanidine | 70 | 9.0 | - |

| 3-ethyl-1-(2-nitrophenyl)guanidine | 70 | 10.0 | - |

| 3-ethyl-1-(2-nitrophenyl)guanidine | 70 | 11.0 | - |

Note: Specific rate constant values from the cited literature require careful extraction and are represented here as being pH-dependent.

Applications of 4 Methyl 1 2 Nitrophenyl Piperidine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic importance of 4-Methyl-1-(2-nitrophenyl)piperidine in organic synthesis lies in the chemical reactivity of its functional groups. The piperidine (B6355638) ring is a common structural motif in natural products and complex bioactive molecules. nih.gov The nitrophenyl group, in particular, is a versatile precursor for a variety of other functionalities. frontiersin.org

The most significant transformation of the nitro group is its reduction to a primary amine (–NH₂). This reaction is a cornerstone of synthetic chemistry, as it provides a nucleophilic site that can participate in a wide array of bond-forming reactions. rsc.org The resulting 1-(2-aminophenyl)-4-methylpiperidine is a bifunctional molecule poised for further elaboration.

Key Synthetic Transformations:

| Functional Group | Reaction Type | Resulting Group/Structure | Potential Applications |

| Nitro (–NO₂) | Reduction | Amino (–NH₂) | Formation of amides, sulfonamides, ureas; participation in cyclization reactions to form new heterocyclic rings. |

| Amino (–NH₂) | Diazotization | Diazonium Salt (–N₂⁺) | Sandmeyer reactions to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups. |

| Piperidine Nitrogen | N-Alkylation/Arylation | Quaternary Ammonium Salt | Modification of solubility and electronic properties. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Ring | Introduction of additional functional groups to modulate molecular properties. |

These transformations allow chemists to integrate the this compound core into larger, more complex molecular frameworks, making it a valuable intermediate in multi-step syntheses. nih.gov

Utilization in Pharmaceutical Research as a Precursor

The piperidine scaffold is of paramount importance in medicinal chemistry, appearing in a vast number of FDA-approved drugs across numerous therapeutic areas. researchgate.netarizona.edu Its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajchem-a.comresearchgate.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

This compound serves as a precursor to novel compounds in pharmaceutical research. The reduction of the nitro group to an amine is a critical step, yielding a 1,2-disubstituted aromatic amine scaffold. This structural motif is present in many biologically active compounds. The resulting 1-(2-aminophenyl)-4-methylpiperidine can be used to synthesize a variety of heterocyclic systems, such as benzodiazepines or quinazolinones, which are privileged structures in drug discovery.

The piperazine (B1678402) ring, a related heterocycle, is also a privileged scaffold in drug design, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The principles applied to piperazine-containing drugs often extend to piperidine derivatives, highlighting their utility in creating new chemical entities with therapeutic potential. lookchem.com

Examples of Drug Classes Featuring Piperidine or Related Scaffolds:

| Therapeutic Area | Drug Class / Example | Role of the Piperidine Scaffold |

| Oncology | Anticancer Agents | Forms the core structure, influencing receptor binding and cell permeability. encyclopedia.pub |

| Infectious Diseases | Antiviral / Antibacterial Agents | Contributes to the molecule's three-dimensional shape, which is crucial for interacting with biological targets. ijnrd.org |

| Neuroscience | Antipsychotics (e.g., Haloperidol) | Interacts with central nervous system receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.org |

| Alzheimer's Disease | Acetylcholinesterase Inhibitors (e.g., Donepezil) | Provides a rigid framework for optimal orientation within the enzyme's active site. nih.govajchem-a.com |

Building Block in Materials Science Research

While less common than in pharmaceuticals, the structural features of this compound suggest its potential as a building block in materials science. Nitroaromatic compounds are known for their electron-accepting properties, which can be exploited in the design of functional materials.

For instance, nitrophenyl derivatives are used in the synthesis of dyes and pH indicators due to the electronic changes that occur upon protonation or deprotonation, leading to a visible color change. wikipedia.org The nitro group significantly influences the electronic absorption spectrum of the molecule.

Furthermore, after conversion of the nitro group to an amine, the resulting molecule can be used as a monomer for the synthesis of specialty polymers. Polyanilines and related polymers are studied for their conductive properties and applications in sensors and electronic devices. nih.gov The incorporation of the 4-methylpiperidine (B120128) moiety could be used to tune the solubility and processing characteristics of such materials. The study of p-nitrophenol (PNP) adsorption on various surfaces also indicates the utility of nitrophenyl compounds in surface science and the characterization of porous materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methyl-1-(2-nitrophenyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-nitrochlorobenzene and 4-methylpiperidine under reflux conditions. A polar aprotic solvent (e.g., DMF) and a base like potassium carbonate enhance reactivity. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl halide to piperidine), temperature (90–110°C), and reaction time (12–24 hours). Post-reaction, quenching with ice-water and extraction with dichloromethane followed by column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate (3:1 to 1:1) gradient effectively separates the target compound from byproducts like unreacted starting materials or dehalogenated derivatives. Recrystallization from ethanol/water (7:3) further enhances purity (>98% by HPLC). Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures consistency .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the piperidine methyl group (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.2 ppm for nitro-substituted phenyl), and piperidine ring protons (δ 2.4–3.1 ppm).

- ¹³C NMR : Distinct peaks for the nitro group (C-NO₂ at ~148 ppm) and quaternary carbons.

- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

- MS : Molecular ion peak [M+H]⁺ at m/z 235.1 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer : SAR studies focus on modifying the nitro group (e.g., reduction to amine for increased bioavailability) or the methyl group (substitution with bulkier alkyl/aryl groups to alter steric effects). Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like monoamine oxidases. Experimental validation involves synthesizing analogs and testing inhibitory activity via enzyme assays (e.g., IC₅₀ determination) .

Q. What computational approaches model the interactions of this compound with biological targets like enzymes or receptors?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and density functional theory (DFT) calculations (B3LYP/6-311G**) analyze electronic properties and binding modes. For example, DFT reveals the nitro group’s electron-withdrawing effect, which enhances π-π stacking with aromatic residues in enzyme active sites. MD simulations (50 ns trajectories) assess stability of ligand-target complexes .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, co-solvents) or compound purity. Standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal characterization (e.g., LC-MS for purity >95%) mitigate discrepancies. Meta-analyses of published data using tools like RevMan or PRISMA frameworks identify confounding variables .

Q. How does the electronic environment of the nitro group in this compound influence its reactivity in further chemical transformations?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature activates the aryl ring for electrophilic substitution (e.g., nitration at the para position) but deactivates it for nucleophilic reactions. Reduction with Sn/HCl or catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation) for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.